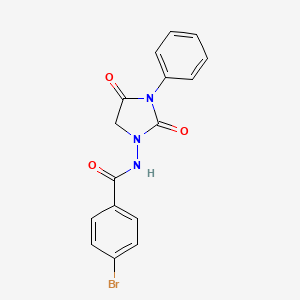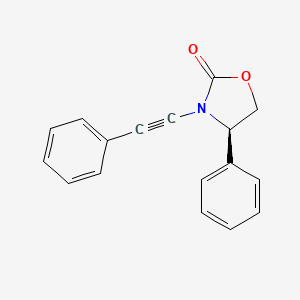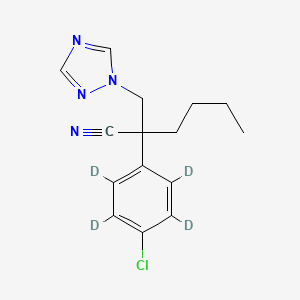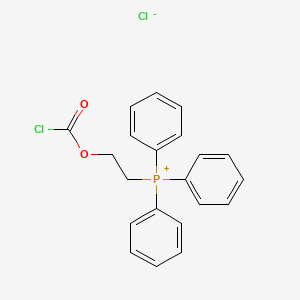
4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide is a chemical compound with the molecular formula C16H12BrN3O3 and a molecular weight of 374.196 g/mol It is characterized by the presence of a bromine atom attached to a benzamide moiety, which is further connected to a 2,4-dioxo-3-phenylimidazolidin-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide typically involves the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting phenyl isocyanate with glycine in the presence of a suitable solvent such as ethanol.
Bromination of Benzamide: The bromination of benzamide is achieved by treating benzamide with bromine in the presence of a catalyst such as iron(III) bromide.
Coupling Reaction: The final step involves coupling the 2,4-dioxo-3-phenylimidazolidin-1-yl group with 4-bromobenzamide. This is achieved by using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The imidazolidinone core can undergo oxidation reactions to form corresponding imidazolidinediones.
Reduction Reactions: The carbonyl groups in the imidazolidinone core can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and sodium methoxide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Substituted benzamides with various functional groups.
Oxidation Reactions: Imidazolidinediones.
Reduction Reactions: Imidazolidinols.
科学的研究の応用
4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide has several scientific research applications, including:
作用機序
The mechanism of action of 4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide involves its interaction with specific molecular targets. The imidazolidinone core is known to bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various mechanisms, including competitive inhibition, non-competitive inhibition, and allosteric modulation .
Molecular Targets and Pathways
類似化合物との比較
4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide can be compared with other similar compounds, such as:
4-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide: This compound has a similar structure but contains a pyridine ring instead of an imidazolidinone core.
N-(4-bromophenyl)-2-(3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl)acetamide: This compound has a similar imidazolidinone core but contains additional substituents on the phenyl ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and biological interactions. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research .
特性
分子式 |
C16H12BrN3O3 |
|---|---|
分子量 |
374.19 g/mol |
IUPAC名 |
4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide |
InChI |
InChI=1S/C16H12BrN3O3/c17-12-8-6-11(7-9-12)15(22)18-19-10-14(21)20(16(19)23)13-4-2-1-3-5-13/h1-9H,10H2,(H,18,22) |
InChIキー |
MJUINBWXXJLOHS-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(=O)N1NC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12057240.png)

![3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12057257.png)

![trisodium;[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B12057270.png)



![6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene](/img/structure/B12057290.png)
![7-(4-ethylphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12057293.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)


